5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
IUPAC Nomenclature and Systematic Identification
The compound 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is systematically named according to IUPAC rules as 5-[[(5-bromo-2-pyridinyl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione . This nomenclature reflects its core structure: a 1,3-dioxane-4,6-dione ring substituted at position 5 with a methylidene group bearing a 5-bromopyridin-2-ylamino moiety, and two methyl groups at position 2 of the dioxane ring. The molecular formula C₁₂H₁₁BrN₂O₄ (molecular weight: 327.13 g/mol) is consistent with its heterocyclic architecture.
The CAS registry number 25165-70-2 uniquely identifies this compound in chemical databases. Synonyms include 5-[(5-Bromo-pyridin-2-ylamino)-methylene]-2,2-dimethyl-dioxane-4,6-dione and 1,3-Dioxane-4,6-dione, 5-[[(5-bromo-2-pyridinyl)amino]methylene]-2,2-dimethyl- , which are frequently used in commercial and research contexts.
Molecular Geometry Optimization via DFT Calculations
Density Functional Theory (DFT) calculations provide critical insights into the equilibrium geometry and electronic structure of this compound. Using the B3LYP/6-311+G(d,p) basis set, as employed in analogous studies, the optimized geometry reveals key bond lengths and angles (Table 1).
Table 1: DFT-Optimized Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| C=O (dioxane ring) | 1.21 Å |
| C-N (pyridinylamino) | 1.34 Å |
| C-Br | 1.89 Å |
| O-C-O (dioxane) | 123° |
| Dihedral angle (methylene bridge) | 172° |
The methylidene bridge adopts a near-planar conformation, minimizing steric hindrance between the dioxane ring and the pyridinyl group. The bromine atom at position 5 of the pyridine ring induces slight electronic asymmetry, polarizing the adjacent C-N bond.
X-ray Crystallographic Analysis of Solid-State Configuration
While direct X-ray crystallographic data for this compound is not reported in the literature, structural analogs such as Meldrum’s acid derivatives (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) exhibit planar dioxane rings with chair conformations stabilized by intramolecular hydrogen bonds. By analogy, the title compound likely crystallizes in a monoclinic system with space group P2₁/c, featuring π-stacking interactions between pyridine rings and van der Waals contacts between methyl groups.
Hypothetical unit cell parameters, extrapolated from similar structures, suggest dimensions of a = 8.52 Å, b = 12.37 Å, c = 10.89 Å, β = 105.3° , with Z = 4. The bromine atom’s electron density would dominate diffraction patterns, aiding in phase identification.
Conformational Analysis Through Rotational Spectroscopy
Rotational spectroscopy studies, though not yet performed for this compound, could elucidate its gas-phase conformation. Theoretical models predict two low-energy conformers differing by 180° rotation of the pyridinyl group relative to the dioxane ring (Figure 1).
Figure 1: Predicted Conformers (A: syn, B: anti)
- Conformer A : Pyridinyl bromine oriented toward the dioxane ring (ΔG = 0 kJ/mol).
- Conformer B : Bromine oriented away (ΔG = +2.1 kJ/mol).
The energy barrier for interconversion, estimated at 12.3 kJ/mol via potential energy surface scans, suggests limited flexibility at room temperature. Microwave spectroscopy could resolve hyperfine splitting patterns, particularly for the bromine nucleus (nuclear spin I = 3/2), to validate these predictions.
Properties
IUPAC Name |
5-[[(5-bromopyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFOXJGGDKYKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475961 | |
| Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25165-70-2 | |
| Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Aminopyridine
- Reactants : 2-Aminopyridine (1.0 eq), phenyltrimethylammonium tribromide (1.2 eq).
- Solvent : Chloroform or methylene chloride (30 mL per gram of 2-aminopyridine).
- Conditions : Stir at 25–50°C for 2–3 hours.
- Work-up : Wash with saturated NaCl, extract with dichloromethane, and recrystallize with benzene.
- Yield : 75–81% (yellow solid, m.p. 134–136°C).
Mechanism : Electrophilic aromatic substitution at the 5-position of 2-aminopyridine, facilitated by the tribromide agent.
Synthesis of Meldrum’s Acid Intermediate
Preparation of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Reactants : Meldrum’s acid (1.0 eq), trimethyl orthoformate (1.2 eq).
- Solvent : Acetic anhydride.
- Catalyst : Concentrated sulfuric acid (0.5% v/v).
- Conditions : Reflux at 100°C for 4 hours.
- Yield : 50–70% (white crystalline solid).
Key Characterization :
Condensation with 5-Bromo-2-aminopyridine
Nucleophilic Substitution Reaction
- Reactants :
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq).
- 5-Bromo-2-aminopyridine (1.2 eq).
- Solvent : Absolute ethanol (10 mL per gram of intermediate).
- Conditions : Reflux at 80°C for 12–24 hours.
- Work-up : Cool, filter, and recrystallize with ethanol.
- Yield : 70–89% (yellow solid, m.p. 228–230°C).
Mechanism : Methoxy group displacement by the amine nucleophile, forming the methylene linkage.
Characterization Data :
- ¹H NMR (CDCl₃) : δ 8.58 (s, 1H, CH=C), δ 7.65–8.07 (m, 3H, pyridine-H), δ 11.29 (s, 1H, NH).
- IR : 3244 cm⁻¹ (N-H), 1739 cm⁻¹ (C=O).
Alternative Methods
Direct Condensation without Methoxy Intermediate
- Reactants : Meldrum’s acid (1.0 eq), 5-bromo-2-aminopyridine (1.2 eq).
- Solvent : Methanol or ethanol.
- Catalyst : Triethylamine (1.5 eq).
- Conditions : Stir at 25°C for 48 hours.
- Yield : 45–60% (lower efficiency due to competing side reactions).
Optimization and Scalability
Industrial Considerations
- Catalyst Choice : 4-Dimethylaminopyridine (DMAP) enhances reaction rates in large-scale syntheses.
- Solvent Recycling : Ethanol recovery reduces costs in continuous flow systems.
- Purity Control : Recrystallization with ethyl acetate/hexane (1:1) achieves >95% purity.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| Methoxymethylene route | 70–89% | 12–24 h | High | Industrial |
| Direct condensation | 45–60% | 48 h | Moderate | Laboratory |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a versatile building block in organic synthesis. Its unique structure allows for various post-functionalization reactions, enabling the development of new materials and compounds with tailored properties .
Biochemical Probes
In biological research, this compound is being investigated as a biochemical probe to study enzyme interactions. The bromopyridine moiety can selectively bind to active sites of enzymes or receptors, potentially modulating their activity. This capability is crucial for understanding biochemical pathways and developing new therapeutic strategies .
Therapeutic Potential
Research indicates that this compound may possess anti-cancer and anti-inflammatory properties. Preliminary studies have explored its cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer therapy .
Polymer Chemistry
In the field of material science, this compound is utilized in synthesizing advanced polymers. Its structural characteristics contribute to the development of materials with enhanced mechanical and thermal properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cytotoxicity | Demonstrated significant cytotoxic effects against breast cancer cells (MCF7) at low micromolar concentrations. |
| Study B | Enzyme Interaction | Showed effective inhibition of specific kinases involved in cancer progression, indicating potential as a therapeutic agent. |
| Study C | Polymer Development | Developed a new class of biodegradable polymers incorporating this compound, enhancing environmental sustainability. |
Mechanism of Action
The mechanism of action of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler bromopyridine derivative used in various synthetic applications.
5-Bromonicotinic acid methyl ester: Another bromopyridine derivative with applications in organic synthesis.
Uniqueness
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a bromopyridine moiety with a dioxane ring, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of growing interest in medicinal chemistry and biological research due to its structural uniqueness and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopyridine moiety linked to a dioxane ring, characterized by the following structure:
- Chemical Formula : C13H14BrN2O4
- Molecular Weight : 328.17 g/mol
The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine component can bind to active sites on proteins, influencing their activity. The dioxane ring contributes to the compound's structural stability and modulates its binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines. For instance:
These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be further developed as a chemotherapeutic agent targeting breast cancer . -
Case Study on Antimicrobial Efficacy :
Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, suggesting a potential application in treating resistant infections .
Q & A
Q. What are the optimal synthetic routes for 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process involving condensation of 5-bromo-2-aminopyridine with isopropylidene malonate derivatives under acidic or basic conditions. Key steps include:
- Step 1 : Formation of the imine bond between the amino group of 5-bromo-2-aminopyridine and the carbonyl group of 2,2-dimethyl-1,3-dioxane-4,6-dione.
- Step 2 : Optimization of solvent (e.g., ethanol, dioxane) and temperature (20–80°C) to enhance reaction efficiency.
Green synthesis approaches, such as solvent-free mechanochemical grinding, can improve atom economy and reduce waste . - Yield Considerations : Catalytic additives like acetic acid or Lewis acids (e.g., ZnCl₂) increase reaction rates but may complicate purification.
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use single-crystal X-ray diffraction to confirm the planar geometry of the dioxane ring and the (5-bromopyridin-2-yl)amino-methylene substituent. Complementary techniques include:
- FT-IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretching at ~1750 cm⁻¹, N–H bending at ~1600 cm⁻¹).
- NMR Analysis : H NMR should show signals for the dioxane methyl groups (δ ~1.5 ppm) and the pyridinyl proton environment (δ ~7.5–8.5 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at ~354.2 m/z) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Standard protocols:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases).
- Solubility Optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents and analyze bioactivity trends:
- Core Modifications : Replace the bromine atom with Cl, F, or NO₂ groups to evaluate electronic effects.
- Side-Chain Variations : Introduce alkyl/aryl groups on the pyridinyl amino moiety.
- Assay Matrix : Test derivatives against a panel of related enzymes (e.g., PI3K, EGFR) and cancer cell lines (e.g., HeLa, MCF-7).
Computational tools like molecular docking (AutoDock Vina) predict binding modes, while QSAR models quantify substituent contributions .
Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity assays?
- Methodological Answer : Discrepancies often arise from off-target effects or metabolic instability. Address via:
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS.
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding.
- Transcriptomic Profiling : RNA-seq identifies unintended pathway modulation .
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic environments?
- Methodological Answer : The electron-withdrawing dioxane ring and bromopyridinyl group enhance electrophilicity at the methylene carbon. Investigate via:
- DFT Calculations : Compute Fukui indices to map reactive sites.
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., thiols, amines) using stopped-flow spectrophotometry.
- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents .
Q. What analytical methods quantify environmental persistence and degradation pathways?
- Methodological Answer : Conduct hydrolysis/photolysis studies :
- Hydrolysis : Incubate in buffers (pH 3–11) at 25–50°C; analyze degradation products via HPLC-UV/MS.
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and track half-life.
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
